DPP-IV Inhibitory Activity: (+)-N-Methylpseudoephedrine Demonstrates Over 200-Fold Lower Potency than Ephedrine
(+)-N-Methylpseudoephedrine exhibits substantially reduced inhibitory activity against dipeptidyl peptidase-IV (DPP-IV) compared to its structural analog ephedrine. In enzyme inhibition assays, the IC50 for (+)-N-Methylpseudoephedrine was measured at 28 mM, whereas ephedrine displayed an IC50 of 124 μM—representing an approximately 225-fold difference in potency [1]. This quantitative disparity underscores that N-methylation dramatically alters the compound's capacity to engage the DPP-IV active site.
| Evidence Dimension | DPP-IV enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 28 mM |
| Comparator Or Baseline | Ephedrine: 124 μM |
| Quantified Difference | Approximately 225-fold lower potency (28,000 μM vs. 124 μM) |
| Conditions | In vitro DPP-IV enzyme inhibition assay; computational molecular docking analysis |
Why This Matters
This data establishes that (+)-N-Methylpseudoephedrine is not a functionally equivalent substitute for ephedrine in DPP-IV-related research and that its inclusion in screening libraries requires dose adjustment across a 200-fold concentration range.
- [1] Ojeda-Montes, M.J., et al. (2017). Ephedrine as a lead compound for the development of new DPP-IV inhibitors. Future Medicinal Chemistry, 9(18): 2129-2137. View Source
